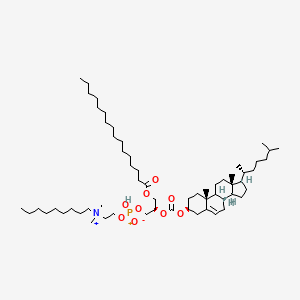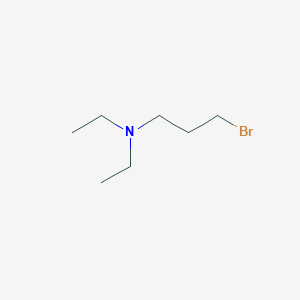![molecular formula C6H11NO4 B3080483 (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid CAS No. 1085528-19-3](/img/structure/B3080483.png)
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Overview
Description
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, also known as N-methyl-D-aspartic acid (NMDA), is an amino acid derivative that plays a crucial role in the central nervous system (CNS). It is a synthetic compound that is widely used in scientific research due to its ability to activate NMDA receptors. NMDA receptors are a subtype of glutamate receptors that are involved in various physiological and pathological processes such as learning, memory, and neurodegeneration.
Scientific Research Applications
Antioxidant, Anti-inflammatory, and Antiulcer Activity : The synthesis of novel analogues of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, specifically designed for antioxidant, anti-inflammatory, and antiulcer activities, was demonstrated. These compounds showed significant in vitro antioxidant action and efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Catalysts for Methyl Propanoate Production : A study detailed the use of a palladium complex, involving (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, as a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene (Clegg et al., 1999).
Synthesis in Medicinal Chemistry : The compound was used in synthesizing a range of heterocyclic compounds with potential applications in medicinal chemistry. This includes the formation of various analogues and intermediates valuable in drug development (Ukrainets et al., 2014).
Enantioselective Synthesis of Neuroactive Compounds : This acid was instrumental in the enantioselective synthesis of neuroactive compounds, demonstrating its utility in the development of neurologically active drugs (Pajouhesh et al., 2000).
Synthesis of Heterocyclic Systems : It played a role in the synthesis of various heterocyclic systems, contributing to the exploration of new compounds for pharmaceutical applications (Selič et al., 1997).
Aspartic Acid Analogue Research : Research focused on a conformationally restricted aspartic acid analogue with a cyclohexanone skeleton, involving (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, was significant in the field of amino acid research (Buñuel et al., 1997).
Stereochemical Investigations in Drug Development : The compound was used in studying stereochemical relations in drug molecules, aiding in the development of more effective pharmaceuticals (Hartung et al., 2003).
Peptide Research and Drug Design : Its derivatives were studied in computational peptidology, assisting in understanding peptide reactivity and structure, which is crucial for drug design (Flores-Holguín et al., 2019).
Synthesis and Spectroscopic Characterisation in Catalysis : The compound played a role in the palladium-catalyzed methoxycarbonylation of ethene, a significant reaction in industrial chemistry (Eastham et al., 2000).
Structural Investigation in Chemistry : The compound was subject to structural investigation, including X-ray crystallography and spectroscopy, to understand its properties better (Venkatesan et al., 2016).
properties
IUPAC Name |
(2S)-2-[methoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(5(8)9)7(2)6(10)11-3/h4H,1-3H3,(H,8,9)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVIOBZBRHXMY-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B3080416.png)


![Methyl 4-[(methylsulfamoyl)methyl]benzoate](/img/structure/B3080437.png)






